CYP1A2-Mediated Drug Interaction Risk: M-1 Exhibits an 11% Lower Ki (Greater Inhibitory Potency) than the Parent Drug Suplatast Tosilate
In rat liver microsomal preparations, 2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]- (M-1) competitively inhibited the CYP1A2-mediated 1-demethylation of theophylline to 1,3-dimethyluric acid (DMU) with an inhibition constant (Ki) of 731 μM. By direct comparison, the parent compound suplatast tosilate (ST) yielded a Ki of 822 μM under identical experimental conditions, representing an 11% lower Ki (i.e., stronger inhibitory potency) for the metabolite [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for CYP1A2-mediated theophylline 1-demethylation |
|---|---|
| Target Compound Data | M-1 Ki = 731 μM |
| Comparator Or Baseline | Suplatast tosilate (ST) Ki = 822 μM |
| Quantified Difference | ΔKi = -91 μM (M-1 is approximately 11% more potent as an inhibitor) |
| Conditions | Rat liver microsomes; substrate theophylline; formation of 1,3-dimethyluric acid monitored; Dixon plot analysis |
Why This Matters
Any laboratory evaluating clinical DDI risk or conducting reaction phenotyping for suplatast-based formulations must procure authentic M-1 rather than the parent drug, because substituting suplatast would underestimate CYP1A2 inhibition by ~11%.
- [1] Koda A, Hori M, Yasumoto M, Matsuura N, Yamawaki I. Inhibition of Theophylline Metabolism by Suplatast and Its Metabolites in Rats. Biological and Pharmaceutical Bulletin. 2005;28(6):1061-1065. doi:10.1248/bpb.28.1061. View Source
